

Application Notes and Protocols: Synthesis of Brominated Flame Retardants

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Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of brominated flame retardants, focusing on the production of 3-Bromo-2,2-bis(bromomethyl)propanol, a widely used reactive flame retardant. The information is intended for use in a laboratory setting by trained professionals.

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant characterized by its high bromine content, thermal stability, and a reactive hydroxyl group.^{[1][2][3]} This structure allows it to be chemically integrated into polymer matrices, such as polyurethanes and polyesters, providing permanent flame retardancy that does not diminish over time through leaching or volatilization.^[4] TBNPA is a crucial intermediate in the synthesis of higher molecular weight flame retardants and finds extensive application in furniture, building insulation, and electronics to reduce fire hazards.

The primary mechanism of flame retardancy for brominated compounds like TBNPA involves the release of bromine radicals at high temperatures. These radicals interrupt the combustion cycle in the gas phase, effectively quenching the flame.^[4]

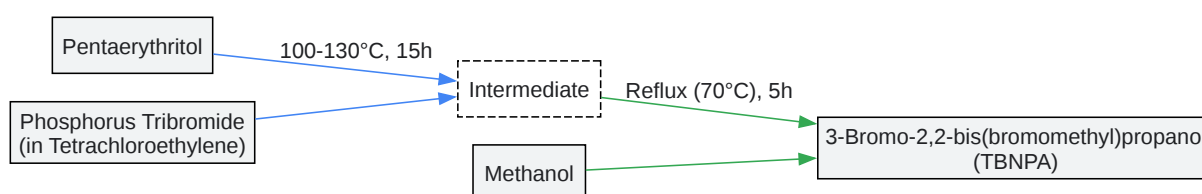
This document outlines two common synthesis methods for TBNPA, starting from pentaerythritol, a readily available precursor.

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

Synthesis via Phosphorus Tribromide

This method utilizes phosphorus tribromide to brominate pentaerythritol.

Reaction Scheme:



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Caption: Synthesis of TBNPA from Pentaerythritol using Phosphorus Tribromide.

Experimental Protocol:[2]

- Reaction Setup: In a four-necked flask, add 200 mL of tetrachloroethylene and 0.2 mol of pentaerythritol.
- Addition of Phosphorus Tribromide:
 - Divide 0.2 mol of phosphorus tribromide into three portions.
 - Slowly add the first portion at 100°C and react for 5 hours.
 - Add the second portion at 115°C and react for 5 hours.
 - Add the final portion at 130°C and react for 5 hours.
- Solvent Removal: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

- Methanolysis:
 - To the intermediate (1 mol), add 1.5 mol of methanol.
 - Reflux the mixture at 70°C for 5 hours.
- Purification:
 - Filter the reaction mixture.
 - Wash the filter cake with water until the pH of the filtrate is 7.
 - Suction filter and dry the filter cake to obtain a white powder of 3-Bromo-2,2-bis(bromomethyl)propanol.

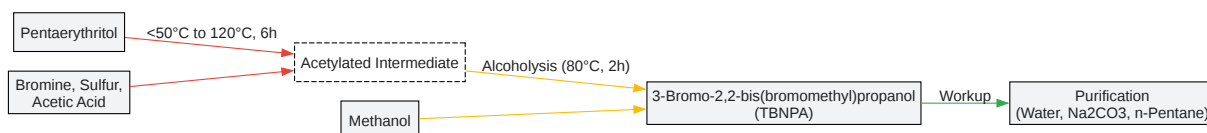
Quantitative Data:

Parameter	Value	Reference
Yield	90%	[2]
Melting Point	67°C	[2]

Synthesis via Bromine and Sulfur

This alternative method employs bromine and sulfur in acetic acid for the bromination of pentaerythritol.

Reaction Scheme:



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Caption: Synthesis of TBNPA from Pentaerythritol using Bromine and Sulfur.

Experimental Protocol:[5]

- Reaction Setup: To a reaction vessel, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.
- Bromination:
 - With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C.
 - Slowly raise the temperature to 120°C and continue stirring for 6 hours.
- Solvent Recovery: Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).
- Alcoholysis:
 - Add 975 mL of methanol to the residue and heat at 80°C for 2 hours.
 - Recover methanol and methyl acetate by distillation under reduced pressure.
- Purification:
 - Cool the residue to 50°C and add 1000 mL of water.
 - Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.
 - Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the phases.
 - Cool the organic phase to 0°C to precipitate white crystals.

- Collect the crystals by suction filtration and dry at 50°C for 6 hours to obtain pure 3-Bromo-2,2-bis(bromomethyl)propanol.

Quantitative Data:

Parameter	Value	Reference
Yield	93%	[5]
Purity (GC)	99.6%	[5]

Applications of Synthesized Flame Retardants

The synthesized 3-Bromo-2,2-bis(bromomethyl)propanol is a reactive flame retardant primarily used in:

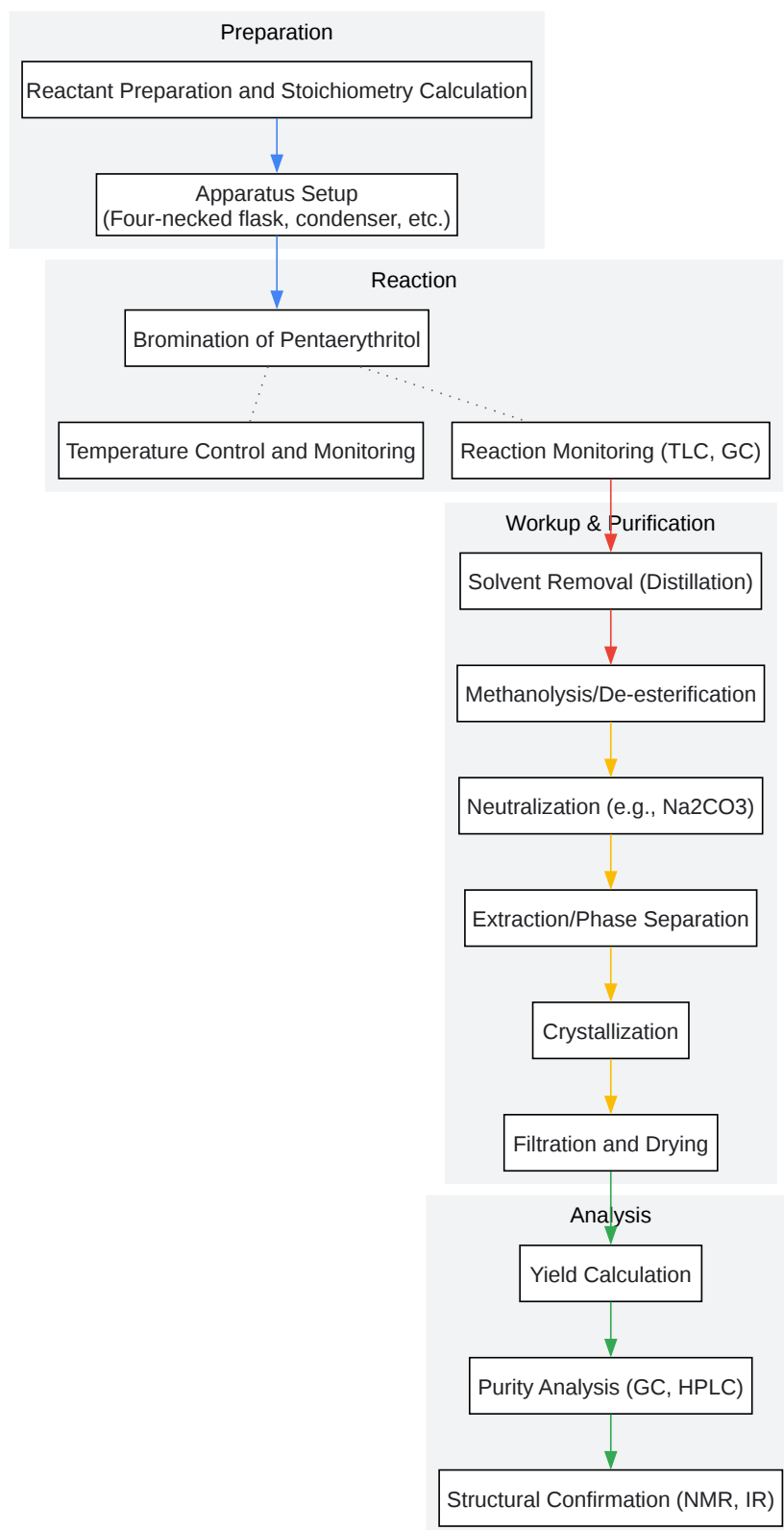
- Polyurethane Foams: It is incorporated into both rigid and flexible polyurethane foams to enhance their fire resistance, making them suitable for applications in furniture and construction.[3]
- Polyester Resins: TBNPA is used in unsaturated polyester resins for moulded products.[6]
- Elastomers and Coatings: It can be used to impart flame retardant properties to various elastomers and coatings.[3]

The hydroxyl group in TBNPA allows it to react and become a permanent part of the polymer structure, which is a key advantage over additive flame retardants.[4]

Further Reactions: Synthesis of Phosphate Flame Retardants

3-Bromo-2,2-bis(bromomethyl)propanol can be further reacted to produce other flame retardants, such as 2,2-Bis-(bromomethyl)-3-bromo-1-propanol phosphate. This derivative combines high bromine and phosphorus content, acting as an additive flame retardant with significant UV and light stability, particularly for polypropylene (PP) and high impact polystyrene (HIPS).[7]

General Experimental Workflow:

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Caption: General laboratory workflow for the synthesis and analysis of TBNPA.

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